Sodium methacrylate

Description

The exact mass of the compound this compound is 108.01872368 g/mol and the complexity rating of the compound is 87.7. The solubility of this chemical has been described as Soluble in water. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

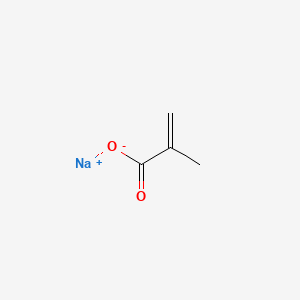

IUPAC Name |

sodium;2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2.Na/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SONHXMAHPHADTF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79-41-4 (Parent), 25087-26-7 (Parent) | |

| Record name | Sodium methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005536618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium polymethacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054193361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9044823 | |

| Record name | Sodium methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; [MSDSonline] | |

| Record name | Sodium methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7135 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in water | |

| Record name | SODIUM METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6085 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

5536-61-8, 25086-62-8, 54193-36-1 | |

| Record name | Sodium methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005536618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, homopolymer, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025086628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium polymethacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054193361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, sodium salt (1:1), homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, homopolymer, sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propenoic acid, 2-methyl-, homopolymer, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SU3SU355NB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6085 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Core Chemical Properties and Applications of Sodium Methacrylate in Advanced Research

An In-depth Technical Guide for Researchers

Prepared by a Senior Application Scientist

Introduction

Sodium Methacrylate (SMA), the sodium salt of methacrylic acid, is a foundational monomer in polymer science with escalating importance in biomedical and pharmaceutical research.[1] Its unique combination of a reactive vinyl group and an ionic carboxylate moiety makes it a versatile building block for synthesizing functional polymers with tailored properties.[1] At room temperature, it exists as a white, hygroscopic crystalline solid that is highly soluble in water.[2][3] This guide provides an in-depth exploration of the chemical properties of this compound, offering field-proven insights into its synthesis, polymerization, and application, with a particular focus on its role in drug development for an audience of researchers, scientists, and formulation experts.

Molecular and Physicochemical Properties

A comprehensive understanding of this compound begins with its fundamental molecular and physical characteristics. These properties govern its behavior in chemical reactions and formulations.

Chemical Identity

The molecule consists of a methacrylate anion and a sodium cation.[2] The presence of the carbon-carbon double bond is the key to its polymerizability.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound, which are critical for experimental design and execution.

| Property | Value | Source(s) |

| CAS Number | 5536-61-8 | [2][3] |

| Molecular Formula | C₄H₅NaO₂ | [2][3] |

| Molecular Weight | 108.07 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Solubility | Highly soluble in water | [1][2][3] |

| Melting Point | ~300 °C (decomposes) | [4][5] |

| pKa (of parent acid) | ~4.8 (for Poly(methacrylic acid)) | [6] |

| Nature | Hygroscopic | [2] |

Synthesis and Manufacturing

This compound is typically synthesized via a straightforward acid-base neutralization reaction.[2][7] Understanding this process is crucial for researchers, as residual reactants or byproducts can influence polymerization kinetics and final polymer properties.

Neutralization of Methacrylic Acid

The most common laboratory and industrial synthesis involves the neutralization of methacrylic acid with a sodium base, typically sodium hydroxide.[2][4] This is an exothermic reaction that requires careful temperature control.

Laboratory Synthesis Protocol

This protocol describes a self-validating system for synthesizing and purifying this compound. The causality behind adding acetone is to exploit the high solubility of this compound in water but its poor solubility in less polar organic solvents, forcing its precipitation.

-

Dissolution: Prepare a solution of sodium hydroxide (1.0 eq) in deionized water in a beaker equipped with a magnetic stirrer.

-

Neutralization: Cool the sodium hydroxide solution in an ice bath. Slowly add methacrylic acid (1.05 eq) dropwise to the beaker under continuous stirring. The slight excess of acid ensures complete consumption of the caustic base. Maintain the temperature below 30°C to prevent unwanted side reactions.

-

Precipitation: Once the addition is complete and the solution has cooled to room temperature, add acetone (approximately 3-4 volumes of the aqueous solution) to the mixture while stirring vigorously.[5] This will cause the this compound to precipitate out as a white solid.[5]

-

Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with small portions of fresh acetone to remove any unreacted methacrylic acid and residual water.

-

Drying: Transfer the purified this compound to a vacuum oven and dry at 50-60°C for 12-15 hours to yield the final product.[5]

Core Chemical Reactivity: Polymerization

The paramount chemical property of this compound is its ability to undergo polymerization through its vinyl group.[1] This reactivity is the foundation of its utility in creating a vast array of functional materials.

Free-Radical Polymerization

The most common mechanism for polymerizing this compound is free-radical polymerization.[1] This process consists of three key stages: initiation, propagation, and termination.[2]

-

Initiation: A free-radical initiator (e.g., ammonium persulfate, AIBN) is thermally or photochemically decomposed to generate initial radical species. This radical then adds across the double bond of a this compound monomer, creating a new monomer-centered radical.

-

Propagation: The newly formed radical monomer rapidly adds to another monomer, and this process repeats, leading to the growth of a long polymer chain.

-

Termination: The growth of a polymer chain is halted when two radical species react with each other, either by combination or disproportionation, resulting in a stable, non-reactive polymer chain.

The resulting polymer, poly(this compound) or PSMA, is a polyelectrolyte whose properties, such as viscosity and solubility, are highly dependent on its molecular weight and the pH of the solution.[6]

Aqueous Polymerization Protocol

This protocol provides a method for aqueous free-radical polymerization, a common technique for water-soluble monomers like this compound. Temperature control is critical; maintaining a consistent temperature ensures a steady rate of initiation and propagation, leading to polymers with a more controlled molecular weight distribution.

-

Reactor Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, dissolve the desired amount of this compound in deionized water to create a monomer solution (e.g., 20 wt%).

-

Inert Atmosphere: Bubble nitrogen gas through the solution for 30-60 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

-

Initiator Preparation: In a separate vessel, dissolve the initiator, such as ammonium persulfate (e.g., 1 mol% relative to the monomer), in a small amount of deionized water.[8]

-

Reaction Initiation: Heat the monomer solution to the desired reaction temperature (e.g., 65-70°C) under a gentle nitrogen flow.[8] Once the temperature is stable, add the initiator solution to the flask.

-

Polymerization: Maintain the reaction at the set temperature for several hours (e.g., 3-6 hours) with continuous stirring. The solution will become noticeably more viscous as the polymer forms.

-

Termination & Purification: Cool the reaction to room temperature. The resulting polymer solution can be purified by methods such as dialysis against deionized water to remove unreacted monomer and initiator fragments. The final polymer can be isolated by lyophilization (freeze-drying).

Applications in Drug Development

The unique properties of this compound and its polymers are leveraged extensively in pharmaceutical research, particularly in creating "smart" drug delivery systems.[9]

pH-Responsive Hydrogels for Oral Drug Delivery

Poly(this compound) and its copolymers are anionic polymers that exhibit pH-dependent swelling.[1] The pKa of the parent poly(methacrylic acid) is approximately 4.8.[6]

-

Mechanism: In the low pH environment of the stomach (pH 1-3), the carboxylate groups are protonated (-COOH), making the polymer less hydrophilic and causing it to remain in a collapsed state. This protects the encapsulated drug from the harsh acidic environment. As the polymer transits to the more neutral or slightly alkaline environment of the small intestine (pH 6-7.5), the carboxyl groups deprotonate (-COO⁻ Na⁺). The resulting electrostatic repulsion between the anionic charges along the polymer backbone causes the hydrogel network to swell significantly, releasing the entrapped drug.[1]

-

Causality: This pH-triggered release mechanism is a self-validating system for enteric drug delivery, ensuring the therapeutic agent is released at the site of optimal absorption, thereby increasing bioavailability and reducing gastric side effects.[10]

Sources

- 1. This compound|High-Purity Monomer for Research [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C4H5NaO2 | CID 3255932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | 5536-61-8 [chemicalbook.com]

- 6. Poly(methacrylic acid) - Wikipedia [en.wikipedia.org]

- 7. prepchem.com [prepchem.com]

- 8. hnyhxd.m.yswebportal.cc [hnyhxd.m.yswebportal.cc]

- 9. “Smart” Polymer Nanogels as Pharmaceutical Carriers: A Versatile Platform for Programmed Delivery and Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

synthesis and purification of sodium methacrylate monomer

An In-depth Technical Guide to the Synthesis and Purification of Sodium Methacrylate Monomer

Foreword

As a Senior Application Scientist, I have frequently observed that the successful application of a monomer in advanced formulations, particularly within the pharmaceutical and materials science sectors, is critically dependent on its initial purity and the robustness of its synthesis. This compound (SMA), a key building block for a vast array of polymers, hydrogels, and functional materials, is no exception. Its utility in drug delivery systems, bone cements, and ion-exchange resins demands a monomer of the highest quality, free from impurities that could compromise performance, safety, or regulatory compliance.

This guide is born from field-proven experience and a deep dive into established chemical principles. It is designed not as a rigid set of instructions, but as a comprehensive manual that elucidates the causality behind each procedural step. We will move beyond simple recipes to explore why certain conditions are chosen, how to mitigate common challenges like premature polymerization, and how to validate the quality of the final product. For the researcher, scientist, or drug development professional, mastering the synthesis and purification of this versatile monomer is the first, and most critical, step toward innovation.

Chapter 1: Foundational Principles of this compound Synthesis

The preparation of this compound is fundamentally an acid-base reaction. However, the presence of a reactive vinyl group introduces a significant challenge: the propensity for unwanted free-radical polymerization.[1] The choice of synthesis strategy is therefore a balance between reaction efficiency, cost, and the effective management of this polymerization risk. Two primary, industrially relevant pathways dominate its synthesis.

Pathway 1: Neutralization of Methacrylic Acid

This is the most direct route, involving the neutralization of methacrylic acid (MAA) with a suitable sodium base, typically sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[2][3][4]

The reaction with sodium hydroxide is a classic acid-base neutralization: CH₂=C(CH₃)COOH + NaOH → CH₂=C(CH₃)COONa + H₂O

Causality Behind the Choice: This method is often favored in laboratory and smaller-scale production due to its simplicity, high yield, and the use of readily available, cost-effective reagents. The primary byproduct, water, is easily removed. The core challenge is managing the significant heat of reaction (exotherm), which can initiate thermal polymerization if not adequately controlled.[5][6]

Pathway 2: Saponification of Methyl Methacrylate

Saponification, or the base-catalyzed hydrolysis of an ester, provides an alternative route using methyl methacrylate (MMA) as the starting material.[3][7]

The reaction is as follows: CH₂=C(CH₃)COOCH₃ + NaOH → CH₂=C(CH₃)COONa + CH₃OH

Causality Behind the Choice: This pathway is particularly valuable in industrial settings where MMA is a primary feedstock. It can be performed in aqueous solutions or, more innovatively, under anhydrous conditions. The anhydrous ("dry") process is a significant advancement as it directly yields a dry, powdered product, circumventing the need for energy-intensive drying steps like spray drying.[1][8] Controlling temperature and ensuring efficient mixing are paramount to drive the reaction to completion and manage the flammable methanol byproduct.

The Critical Role of Polymerization Inhibitors

Both methacrylic acid and its esters are stabilized with inhibitors, such as hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ), to prevent polymerization during storage.[5] A crucial, and often misunderstood, aspect is that these phenolic inhibitors require the presence of dissolved oxygen to function effectively.[9] Therefore, synthesis and storage must never be conducted under a fully inert atmosphere (e.g., pure nitrogen or argon) without careful consideration of the inhibition mechanism.[9]

Chapter 2: Synthesis Methodologies in Practice

This chapter provides detailed, self-validating protocols for the primary synthesis routes. The emphasis is on process control to ensure a high-purity final product.

Method A: Aqueous Neutralization of Methacrylic Acid

This protocol is designed for high-purity lab-scale synthesis.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 20% (w/w) aqueous solution of sodium hydroxide. Rationale: Using a solution helps dissipate the heat of dissolution of NaOH pellets and allows for more controlled addition.

-

Chill the NaOH solution to 5-10°C in an ice bath.

-

-

Reaction Setup:

-

Charge a jacketed glass reactor, equipped with a mechanical stirrer, dropping funnel, and temperature probe, with methacrylic acid (1.0 molar equivalent).

-

Begin aggressive stirring and circulate coolant through the reactor jacket to maintain an internal temperature of 15-20°C.

-

-

Neutralization:

-

Slowly add the chilled 20% NaOH solution (1.0 molar equivalent) dropwise from the funnel over 1-2 hours.

-

In-Process Control: Monitor the internal temperature continuously. The rate of addition must be controlled to ensure the temperature does not exceed 25°C. Rationale: This prevents thermal polymerization and potential side reactions.

-

As the reaction nears completion, monitor the pH of the solution. The target endpoint is a pH of 7-8.[10]

-

-

Completion:

-

Once all NaOH is added and the pH is stable, allow the mixture to stir for an additional 30 minutes at 20-25°C to ensure the reaction goes to completion.

-

-

Isolation (See Chapter 3): The resulting aqueous solution of this compound is now ready for purification and isolation.

Method B: Anhydrous Saponification of Methyl Methacrylate

This advanced method, adapted from patented industrial processes, yields a dry powder directly.[1][8]

Experimental Protocol:

-

Reactor Preparation:

-

Charge a high-torque planetary or sigma-blade mixer with 15 parts by weight of dry, powdered this compound (seed crystals). Rationale: Seeding accelerates the reaction, provides a template for particle formation, and helps distribute reactants to avoid localized overheating.[1]

-

Heat the seed bed to 60-65°C under agitation.

-

-

Reactant Feed:

-

Begin the simultaneous, slow, and uniform addition of 100 parts by weight of methyl methacrylate (anhydrous, ≥98%) and 41 parts by weight of flake or granular sodium hydroxide (anhydrous, ≥97%). The molar ratio should be stoichiometric.

-

In-Process Control: The exothermic reaction will cause the temperature to rise. Use external cooling to maintain the reaction mass at 70-75°C. The temperature must not exceed 80°C.[1][8] Rationale: Precise temperature control is critical to achieve a high conversion rate while preventing monomer boiling or polymerization.

-

-

Phase Transition:

-

The initial mixture will form a thick paste or dough. Continued mixing and reaction progress will convert this into a crumbly, granular solid. Efficient, high-shear mixing is essential during this phase.[8]

-

-

Completion and Byproduct Removal:

-

After the addition is complete (typically 45-60 minutes), continue mixing at 70-75°C for an additional 30-60 minutes.

-

Apply a vacuum to the mixer to remove the volatile methanol byproduct and any unreacted methyl methacrylate.

-

-

Isolation: The resulting free-flowing white powder is the final product, typically of high purity (≥99%).[8]

Visualization of Synthesis Pathways

Data Presentation: Comparison of Synthesis Methods

| Parameter | Method A: Aqueous Neutralization | Method B: Anhydrous Saponification |

| Primary Reactant | Methacrylic Acid | Methyl Methacrylate |

| Base | Sodium Hydroxide | Sodium Hydroxide |

| Solvent/Medium | Water | None (Anhydrous) |

| Operating Temp. | 15-25°C | 60-80°C |

| Key Byproduct | Water | Methanol |

| Product Form | Aqueous Solution | Dry Powder |

| Advantages | Simple, uses common reagents | Direct to dry product, no drying step |

| Disadvantages | Requires energy-intensive drying | Requires specialized mixing equipment |

Chapter 3: Purification Strategies for High-Purity Monomer

Impurities such as residual reactants (MAA, NaOH), byproducts, or polymers can significantly affect the performance of this compound. The purification strategy depends on the synthesis method used.

For Aqueous Preparations (Method A)

The primary goal is to remove water and any water-soluble impurities.

Protocol 1: Spray Drying

-

Feed Preparation: The aqueous this compound solution from synthesis is filtered to remove any particulates.

-

Atomization: The solution is fed into a spray dryer and atomized into fine droplets inside a hot air chamber.

-

Drying: The high surface area of the droplets allows for rapid evaporation of water.

-

Collection: The resulting dry, fine white powder is separated from the air stream, typically by a cyclone separator.

-

Result: This method yields a fluffy, low-density powder with low residual moisture (<1%).[1][8]

Protocol 2: Recrystallization

-

Concentration: The aqueous solution is concentrated under reduced pressure to induce supersaturation.

-

Crystallization: The concentrated solution is cooled slowly to form well-defined crystals of this compound.

-

Isolation: The crystals are isolated by filtration.

-

Washing: The crystal cake is washed with a small amount of a cold, non-solvent (e.g., ethanol) to remove adhering mother liquor.

-

Drying: The purified crystals are dried in a vacuum oven at 40-50°C until a constant weight is achieved.

For Anhydrous Preparations (Method B)

The product from the anhydrous method is often of sufficient purity for direct use. If further purification is needed to remove trace unreacted starting materials, a solvent wash can be employed.

-

Slurry Formation: The crude powder is slurried in a solvent in which this compound has very low solubility but impurities do (e.g., anhydrous diethyl ether).

-

Agitation: The slurry is stirred for a short period.

-

Filtration: The solid is quickly filtered.

-

Drying: The purified powder is dried under vacuum.

Visualization of a General Purification Workflow

Chapter 4: Quality Control and Characterization

Rigorous analytical testing is a self-validating system that confirms the success of the synthesis and purification processes.

Key Analytical Techniques

-

Assay (Titration): The purity of the monomer can be determined by non-aqueous titration. The this compound is dissolved in glacial acetic acid and titrated with a standardized solution of perchloric acid. The endpoint is determined potentiometrically. An assay of ≥99.0% is typical for high-purity grades.[11][12]

-

Water Content (Karl Fischer Titration): This is the standard method for determining low levels of water in the final solid product. A specification of ≤0.5% is common.[13]

-

Spectroscopy (FTIR & NMR):

-

FTIR: Provides confirmation of the chemical structure. Key peaks include the strong asymmetric carboxylate stretch (~1560-1580 cm⁻¹) and the C=C vinyl stretch (~1640 cm⁻¹). The absence of a broad -OH peak from carboxylic acid (~2500-3300 cm⁻¹) indicates complete neutralization.[5][14]

-

¹H NMR: Allows for structural confirmation and detection of organic impurities. The vinyl protons typically appear as distinct singlets around 5.5-6.0 ppm, and the methyl protons appear as a singlet around 1.9 ppm in D₂O.

-

-

Chromatography (HPLC): Reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection can be used to quantify residual methacrylic acid or other organic impurities.[15]

Data Presentation: Typical Quality Specifications

| Parameter | Specification | Method |

| Appearance | White to off-white powder | Visual |

| Assay | ≥ 99.0% | Non-Aqueous Titration |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

| Free Base (as NaOH) | ≤ 0.4% | Acid Titration |

| Identity | Conforms to reference | FTIR, NMR |

Chapter 5: Safety, Handling, and Storage

Safe handling is non-negotiable. This compound and its precursors present several hazards.

-

Personal Hazards: this compound is an irritant to the skin, eyes, and respiratory system.[16][17] Appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and respiratory protection (if handling as a powder), must be worn.[3][16]

-

Polymerization Hazard: While the sodium salt is less prone to spontaneous polymerization than the acid or ester forms, the risk is not zero. It is sensitive to heat and should be stored in a cool, dry, dark place.[17] Avoid contact with strong acids and oxidizing agents.

-

Precursor Hazards: Methacrylic acid is corrosive and combustible. Methyl methacrylate is flammable. All handling should be performed in a well-ventilated area or fume hood.[9]

-

Storage Conditions: Store the final product in tightly sealed containers to protect it from moisture, as it is hygroscopic.[3][17] Ensure the container material is compatible.

Conclusion

The is a process governed by the fundamental principles of acid-base chemistry, complicated by the inherent reactivity of the vinyl group. Success hinges on meticulous control over reaction conditions—particularly temperature—and the implementation of a logical purification strategy tailored to the chosen synthetic route. By understanding the causality behind each step, from the role of seed crystals in anhydrous saponification to the necessity of oxygen for inhibition, researchers and developers can reliably produce a high-purity monomer. This control is the foundation upon which robust, high-performance polymers and advanced materials for critical applications are built.

References

- Cornell, J. A., & Gowman, D. J. (1962). U.S. Patent No. 3,021,364.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3255932, this compound. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

YouTube. (2022). Methacrylic acid from methyl methacrylate via hydrolysis. [Link]

-

Royal Society of Chemistry. (n.d.). Click Chemistry as a Route to Surface Functionalization of Polymer Particles dispersed in Aqueous Media - Supporting Information. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN102180784A - Synthesis method of sodium acrylate.

-

Hrabák, F., Bezděk, M., Hynková, V., & Biroš, J. (1978). The alkaline hydrolysis of methacrylates. Die Angewandte Makromolekulare Chemie, 74(1), 1-8. [Link]

-

Gelest, Inc. (2015). SAFETY DATA SHEET: this compound. [Link]

-

Bereznowski, Z., Marlewski, M., & Smolenski, R. T. (1994). High performance liquid chromatographic determination of methacrylate in blood serum. Biomedical Chromatography, 8(1), 42-44. [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - this compound. [Link]

- Glavis, F. J. (1962). U.S. Patent No. 3,029,228.

- Google Patents. (n.d.). US20120071620A1 - Method for crystallizing (meth)acrylic acid.

-

Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. [Link]

-

Beneš, M. J., Horák, D., & Švec, F. (2005). Methacrylate-based chromatographic media. Journal of Separation Science, 28(15), 1855-1875. [Link]

-

Morawetz, H., & Tabata, Y. (1964). Polymerization in the crystalline state. II. Alkali acrylates and methacrylates. OSTI.GOV. [Link]

-

ResearchGate. (n.d.). Infrared Study on Methyl Methacrylate–Methacrylic Acid Copolymers and Their Sodium Salts. Retrieved from [Link]

- Google Patents. (n.d.). CN104292375A - Synthetic method of sodium polyacrylate.

-

Methacrylate Producers Association, Inc. (n.d.). METHACRYLIC ACID SAFE HANDLING MANUAL. [Link]

-

Quora. (2024). What is a sodium polyacrylate making step-by-step method with a raw material name?. [Link]

-

ACS Publications. (n.d.). Properties of ethylene-methacrylic acid copolymers and their sodium salts. Infrared studies. The Journal of Physical Chemistry. [Link]

-

Shodex. (n.d.). Optimization of Mobile Phase for the Analysis of Sodium Polyacrylate (GF-7M HQ). [Link]

-

Archives of Foundry Engineering. (n.d.). The results of structural investigations (FTIR, Raman, NMR) performed in order to determine mechanisms of cross-linking reaction. [Link]

Sources

- 1. This compound|High-Purity Monomer for Research [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. Page loading... [guidechem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | C4H5NaO2 | CID 3255932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. US3021364A - Preparation of dry this compound - Google Patents [patents.google.com]

- 9. petrochemistry.eu [petrochemistry.eu]

- 10. CN104292375A - Synthetic method of sodium polyacrylate - Google Patents [patents.google.com]

- 11. 甲基丙烯酸钠 99% | Sigma-Aldrich [sigmaaldrich.com]

- 12. This compound 99 5536-61-8 [sigmaaldrich.com]

- 13. This compound [weichengchemical.com]

- 14. researchgate.net [researchgate.net]

- 15. High performance liquid chromatographic determination of methacrylate in blood serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. gelest.com [gelest.com]

- 17. chemicalbook.com [chemicalbook.com]

A Comprehensive Technical Guide to the Solubility of Sodium Methacrylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Significance of Sodium Methacrylate Solubility

This compound (SMA), the sodium salt of methacrylic acid, is a versatile monomer crucial for the synthesis of a wide array of polymers with applications spanning from pharmaceuticals and drug delivery systems to industrial coatings and superabsorbent hydrogels.[1][2][3] Its incorporation into polymer chains can introduce hydrophilicity, pH responsiveness, and sites for further chemical modification.[2] A fundamental understanding of its solubility characteristics in various organic solvents is paramount for researchers and process chemists. Solubility dictates the choice of reaction media, purification strategies (such as precipitation and recrystallization), and the formulation of SMA-containing products.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. In the absence of extensive quantitative data in the public domain, this guide focuses on the core physicochemical principles that govern its solubility. Furthermore, it offers detailed, field-proven experimental protocols to empower researchers to determine the solubility of this compound in their specific solvent systems, ensuring procedural validity and reproducibility.

Theoretical Framework: The Physicochemical Drivers of this compound Solubility

The solubility of an ionic organic salt like this compound is a complex interplay of solute-solute, solvent-solvent, and solute-solvent interactions. The overarching principle, "like dissolves like," provides a foundational but simplified perspective.[4] A more nuanced understanding requires consideration of the specific molecular characteristics of both this compound and the solvent.

This compound is an ionic compound that dissociates in a suitable solvent into a sodium cation (Na⁺) and a methacrylate anion (CH₂=C(CH₃)COO⁻). The methacrylate anion itself possesses both a nonpolar vinyl group and a highly polar carboxylate group. This amphiphilic nature suggests a complex solubility profile.

The dissolution process can be visualized as a two-step energetic cycle:

-

Lattice Energy: The energy required to overcome the electrostatic forces holding the Na⁺ and methacrylate ions together in the crystal lattice.

-

Solvation Energy: The energy released when the dissociated ions are surrounded and stabilized by solvent molecules.

For dissolution to occur, the solvation energy must be sufficient to overcome the lattice energy.

Caption: Energetics of the dissolution process for this compound.

Key Factors Influencing Solubility in Organic Solvents:

-

Solvent Polarity and Dielectric Constant: Highly polar solvents are generally more effective at dissolving ionic compounds. A high dielectric constant reduces the electrostatic attraction between the cation and anion, facilitating their separation.

-

Protic vs. Aprotic Solvents:

-

Polar Protic Solvents (e.g., water, methanol, ethanol) possess O-H or N-H bonds and can act as hydrogen bond donors.[5] They are particularly effective at solvating anions (like the carboxylate group of methacrylate) through hydrogen bonding and cations through ion-dipole interactions.[6][7]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone) have a significant dipole moment but lack O-H or N-H bonds.[5] They are effective at solvating cations via ion-dipole interactions but are less effective at solvating small anions.[6]

-

-

Hydrogen Bonding Capability: The ability of a solvent to act as a hydrogen bond donor or acceptor is crucial for stabilizing the methacrylate anion.

-

Molecular Size and Steric Hindrance: Bulky solvent molecules may have difficulty arranging themselves around the ions to provide effective solvation, even if they are polar.[6]

Qualitative Solubility Profile of this compound

While precise quantitative data is scarce, a qualitative understanding of this compound's solubility can be inferred from its chemical properties and available literature.

| Solvent Class | Solvent Example | Predicted/Inferred Solubility | Rationale |

| Water | Water (H₂O) | Highly Soluble [2][3][8] | Water is a highly polar protic solvent with a high dielectric constant, capable of strong ion-dipole interactions and hydrogen bonding with the carboxylate group, effectively solvating both ions. |

| Polar Protic | Methanol (CH₃OH) | Soluble [1] | As a polar protic solvent, methanol can effectively solvate both the sodium cation and the methacrylate anion through ion-dipole interactions and hydrogen bonding. Its use as a reaction medium supports this. |

| Ethanol (C₂H₅OH) | Soluble [1][9] | Similar to methanol, ethanol is a polar protic solvent. Its slightly lower polarity compared to methanol might result in lower solubility, but it is sufficient to dissolve the salt. | |

| Polar Aprotic | Acetone (CH₃COCH₃) | Insoluble/Sparingly Soluble [1][10] | Acetone is a polar aprotic solvent. While it can solvate the Na⁺ cation, it is a poor hydrogen bond donor and cannot effectively solvate the methacrylate anion, leading to precipitation. |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble [6] | DMSO is a highly polar aprotic solvent known for its exceptional ability to dissolve a wide range of organic and inorganic compounds, including many salts.[11][12] | |

| Dimethylformamide (DMF) | Likely Soluble [13][14] | DMF is another highly polar aprotic solvent with strong solvating power for many polymers and salts, making it a probable solvent for this compound. | |

| Nonpolar | Hexane, Toluene | Insoluble | These solvents lack polarity and cannot form the strong ion-dipole interactions necessary to overcome the lattice energy of the ionic salt. The "like dissolves like" principle predicts insolubility.[4] |

Experimental Determination of Solubility: A Self-Validating Protocol

Given the variability in experimental conditions and the lack of a centralized solubility database for this compound in organic solvents, direct experimental determination is often necessary. The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a solid in a liquid due to its reliability and straightforwardness.[15]

Principle of the Shake-Flask Method

The method involves agitating an excess amount of the solid solute with the solvent in a sealed container at a constant temperature for a sufficient duration to reach equilibrium. Once equilibrium is established, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the solution is determined using a suitable analytical technique.

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Experimental Protocol

1. Materials and Equipment:

-

This compound (ensure purity and low moisture content).

-

Solvent of interest (high purity grade).

-

Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners).

-

Orbital shaker or magnetic stirrer with temperature control.

-

Thermostatic bath or incubator.

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane, 0.22 or 0.45 µm).

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

Analytical instrument for quantification (e.g., HPLC-UV, gravimetric analysis equipment).

2. Procedure:

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.[15] A starting point could be adding 500 mg of SMA to 10 mL of the solvent.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a predetermined period. For thermodynamic solubility, 24 to 72 hours is typically recommended to ensure equilibrium is reached.[16][17] It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has plateaued.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. Carefully separate the saturated supernatant from the undissolved solid. This is a critical step to avoid introducing solid particles into the sample for analysis.

-

Method A: Centrifugation. Centrifuge the vials at a high speed to pellet the undissolved solid. Carefully pipette the clear supernatant for analysis.

-

Method B: Filtration. Draw the supernatant into a syringe and filter it through a chemically compatible syringe filter (e.g., PTFE for most organic solvents) into a clean vial. Discard the initial small portion of the filtrate to ensure the filter is saturated with the solution.

-

-

Quantification: Determine the concentration of this compound in the clear, saturated filtrate.

-

Gravimetric Analysis: Pipette a precise volume of the saturated solution into a pre-weighed dish. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of SMA). Weigh the dish containing the dried residue. The mass of the residue corresponds to the amount of SMA dissolved in the initial volume of the solution.[18]

-

Chromatographic Analysis (HPLC-UV): Prepare a calibration curve using standard solutions of this compound of known concentrations in the solvent. Dilute the saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample by HPLC-UV and determine the concentration based on the calibration curve.

-

3. Data Reporting:

-

Express solubility in standard units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Always report the temperature at which the measurement was conducted.

Conclusion and Field Insights

While a comprehensive public database for the solubility of this compound in various organic solvents is lacking, a strong predictive framework can be established based on fundamental principles of chemical interactions. The ionic nature of this compound dictates that its solubility is highest in polar protic solvents that can effectively solvate both the sodium cation and the methacrylate anion. As solvent polarity decreases, or the ability to form hydrogen bonds is lost, solubility is expected to drop significantly.

For drug development and process design, where precise solubility data is non-negotiable, the provided experimental protocol for the shake-flask method offers a robust and reliable path to obtaining this critical information. The causality behind each step—from ensuring an excess of solute to validate saturation to the critical phase separation—is designed to produce a self-validating and trustworthy result. By combining theoretical understanding with rigorous experimental practice, researchers can confidently navigate the challenges associated with the solubility of this compound in their specific applications.

References

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.).

- Enamine. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. (2024).

- U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.).

- BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. (n.d.).

- W.W. Norton. 2.9 Protic and Aprotic Solvents. (n.d.).

- Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012).

- National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. (n.d.).

- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing. (n.d.).

- Scribd. Solubility Measurement Techniques | PDF. (n.d.).

- Lund University Publications.

- Tutoring Blog. Solvent: Polar, Nonpolar, Protic, Aprotic And Organic Solvents. (2024).

- CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.).

- Journal of Chemical Theory and Computation.

- ChemWhat. This compound CAS#: 5536-61-8 • ChemWhat | Database of Chemicals & Biologicals. (n.d.).

- PMC.

- ResearchGate. Solvation of apolar compounds in protic ionic liquids: non-synergetic effect of electrostatic interactions and hydrogen bonds. (2017).

- Semantic Scholar. [PDF] Solvation of apolar compounds in protic ionic liquids: the non-synergistic effect of electrostatic interactions and hydrogen bonds. (2017).

- PubChem.

- Polymer Source. Poly(acrylic acid) sodium salt Sample #: P4457-ANa Structure: Composition. (n.d.).

- Benchchem. This compound|High-Purity Monomer for Research. (n.d.).

- ResearchGate. Dimethyl Sulfoxide (DMSO)

- Guidechem.

- Khan Academy. Solubility of organic compounds (video). (n.d.).

- ResearchGate. (PDF)

- ResearchGate. (PDF)

- Scribd. Solubility Data of DMSO | PDF | Dimethyl Sulfoxide | Chloride. (n.d.).

- ResearchGate. (PDF)

- Alfa Chemistry.

- ChemicalBook.

- Weicheng Advanced Material.

- ResearchGate.

- ResearchGate. Solubility parameters of solvents and homopolymers. DMF: N,N-dimethylformamide. (n.d.).

- Weicheng Advanced Material.

- Restek.

- Chemistry Stack Exchange.

- Eastman Chemical Company. Dimethylformamide (DMF) | TDS. (2018).

- ResearchGate. Converting water absorbent polymer to alcohol absorbent polymer | Request PDF. (n.d.).

- Wikipedia. Dimethylformamide. (n.d.).

- The Royal Society of Chemistry.

- ChemicalBook.

- Scribd.

- PubChem.

- Celanese.

- gChem Global. DMSO. (n.d.).

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. This compound|High-Purity Monomer for Research [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. Khan Academy [khanacademy.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. nerd.wwnorton.com [nerd.wwnorton.com]

- 7. Solvent: Polar, Nonpolar, Protic, Aprotic And Organic Solvents [tutoring-blog.co.uk]

- 8. This compound | C4H5NaO2 | CID 3255932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. This compound | 5536-61-8 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. gchemglobal.com [gchemglobal.com]

- 13. productcatalog.eastman.com [productcatalog.eastman.com]

- 14. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. enamine.net [enamine.net]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. pharmajournal.net [pharmajournal.net]

An In-depth Technical Guide on the Core Fundamental Characteristics of Poly(sodium methacrylate)

Abstract: Poly(sodium methacrylate) (PNaMA) is a synthetic polymer that has garnered significant attention within the biomedical and pharmaceutical fields. Its utility stems from a unique combination of properties including biocompatibility, pH-responsiveness, and mucoadhesion. This technical guide provides a comprehensive overview of the fundamental characteristics of PNaMA for researchers, scientists, and drug development professionals. The content herein delves into the polymer's chemical nature, synthesis, and physicochemical properties, with a particular focus on its behavior in aqueous environments and its applications in advanced drug delivery systems.

Molecular Structure and Synthesis of Poly(this compound)

Poly(this compound) is the sodium salt of poly(methacrylic acid) (PMAA).[1] The polymer backbone is composed of repeating methacrylate units, each bearing a carboxylate group neutralized with a sodium ion. This anionic polyelectrolyte structure is central to its physicochemical behavior.[2]

Synthesis via Free-Radical Polymerization

The most common method for synthesizing PNaMA involves the free-radical polymerization of its precursor, methacrylic acid.[1] The resulting polymethacrylic acid is then neutralized with a sodium base, such as sodium hydroxide, to yield the sodium salt.[3]

Detailed Synthesis Protocol:

-

Monomer and Reagent Preparation: Methacrylic acid is purified to remove inhibitors. An initiator, such as ammonium persulfate, and any chain transfer agents are dissolved in deionized water. A sodium hydroxide solution is also prepared for neutralization.[4]

-

Polymerization Reaction: The purified methacrylic acid and deionized water are added to a reaction vessel. The system is purged with an inert gas like nitrogen to remove oxygen, which can inhibit polymerization. The initiator solution is then introduced, and the reaction is heated to a specific temperature (e.g., 70°C) to initiate polymerization.[5]

-

Neutralization: After a set reaction time, the resulting poly(methacrylic acid) solution is cooled, and the sodium hydroxide solution is slowly added to neutralize the carboxylic acid groups, forming poly(this compound).[4][6]

-

Purification and Isolation: The polymer is often purified by precipitation in a non-solvent, followed by drying to obtain the final solid product.

Caption: pH-induced conformational transition of poly(this compound).

Key Characterization Techniques

A comprehensive understanding of PNaMA's properties requires a suite of analytical techniques.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is used to confirm the chemical structure of the polymer. Key characteristic peaks include those corresponding to the C=O stretching of the carboxylate group and the C-H bonds of the polymer backbone. This technique can be used to analyze the composition of PNaMA composites. [7][8]

Thermal Analysis

Techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to determine the thermal stability and glass transition temperature of the polymer, respectively. [7]

Molecular Weight Determination

Size-exclusion chromatography (SEC), also known as gel permeation chromatography (GPC), is the standard method for determining the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

Applications in Drug Development

The unique properties of PNaMA make it a valuable excipient in a variety of drug delivery systems.

-

pH-Responsive Drug Delivery: PNaMA is widely used in enteric coatings and matrices for oral drug delivery. [9]These systems protect the drug from the acidic environment of the stomach and trigger its release in the more neutral pH of the intestines. [9][10]* Hydrogels for Controlled Release: PNaMA can be cross-linked to form hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water. [11][12]These hydrogels can be designed to release drugs in a controlled manner in response to pH changes. [10][13]* Mucoadhesive Systems: The carboxyl groups in PNaMA can form hydrogen bonds with mucin, the primary component of mucus. [14][15]This mucoadhesive property can be exploited to prolong the residence time of a dosage form at the site of administration, such as in the gastrointestinal tract or buccal cavity, thereby enhancing drug absorption. [16][17][18]

Conclusion

Poly(this compound) is a versatile and functional polymer with a well-defined set of fundamental characteristics that make it highly suitable for advanced drug delivery applications. Its pH-responsiveness, in particular, allows for the intelligent design of formulations that can release therapeutic agents in a targeted and controlled manner. A thorough understanding of its synthesis, physicochemical properties, and behavior in aqueous solutions is crucial for any researcher or professional working to leverage this polymer's full potential in the development of innovative pharmaceutical products.

References

- Chen, Q., et al. (2019). Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release. International Journal of Nanomedicine, 14, 5649–5663.

- Dale, A., et al. (2022). Formulation of pH-Responsive Methacrylate-Based Polyelectrolyte-Stabilized Nanoparticles for Applications in Drug Delivery.

- Ermis, N. (2022). Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel. Journal of the Turkish Chemical Society Section A: Chemistry, 9(1), 245-256.

- Fallacara, A., et al. (2018).

- Gajdošová, M., et al. (2021). Mucoadhesive properties of polyacrylates: Structure – Function relationship. European Journal of Pharmaceutics and Biopharmaceutics, 162, 12-21.

- How to make sodium polyacryl

- Li, Y., & Wang, J. (2015).

- Maurer, J. J., et al. (1985). Thermal characterization of poly(acrylic acid). Macromolecules, 18(3), 468–474.

- Nayak, A. K., & Pal, D. (2011). Polymers In Mucoadhesive Drug Delivery System: A Note. International Journal of Pharmacy and Technology, 3(2), 1063-1076.

-

Poly(methacrylic acid) (PMAA). (n.d.). In Wikipedia. Retrieved from [Link]

- Poly(methacrylic acid, sodium salt) solution. (n.d.). Sigma-Aldrich.

- Poly(methacrylic acid), sodium salt. (n.d.). ChemicalBook.

- Poly(methacrylic acid) sodium salt, 30% soln.

- Santos, A. M., et al. (2012). Poly(methyl methacrylate) particulate carriers in drug delivery. Journal of Drug Delivery, 2012, 856403.

-

Sodium polyacrylate. (n.d.). In Wikipedia. Retrieved from [Link]

- Sodium Polymethacrylate. (n.d.).

- Ugrinović, V., et al. (2023). Poly(methacrylic acid) hydrogels crosslinked by poly(ethylene glycol) diacrylate as pH-responsive systems for drug delivery applications. Hemijska Industrija, 77(3), 163-175.

- van der Burgh, S., et al. (2004). Synthesis of Poly(methacrylic acid)

- Wang, J., et al. (2014).

- Winnik, F. M., & Regismond, S. T. A. (1996). The pH-responsive behaviour of poly(acrylic acid) in aqueous solution is dependent on molar mass. Polymer, 37(24), 5437-5442.

- Wu, J., et al. (2022).

- Zarei, M., et al. (2021). Polymer-Based Hydrogels Applied in Drug Delivery: An Overview. Polymers, 13(19), 3395.

Sources

- 1. Poly(methacrylic acid) - Wikipedia [en.wikipedia.org]

- 2. Sodium polyacrylate - Wikipedia [en.wikipedia.org]

- 3. quora.com [quora.com]

- 4. CN103539879A - High-molecular weight sodium polyacrylate and preparation method thereof - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. CN104292375A - Synthetic method of sodium polyacrylate - Google Patents [patents.google.com]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Polymer-Based Hydrogels Applied in Drug Delivery: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Secure Verification [technorep.tmf.bg.ac.rs]

- 14. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]

- 15. Mucoadhesive polymers in substance-based medical devices: functional ingredients or what else? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ulb-dok.uibk.ac.at [ulb-dok.uibk.ac.at]

- 17. researchgate.net [researchgate.net]

- 18. medipol.edu.tr [medipol.edu.tr]

Sodium Methacrylate: A Comprehensive Technical Guide for Polymer Synthesis

This guide provides an in-depth exploration of sodium methacrylate (SMA) as a functional monomer in polymer synthesis. It is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights. Moving beyond a simple recitation of facts, this document elucidates the causal relationships behind experimental choices and provides a framework for designing and executing robust polymerization strategies.

Introduction: The Versatility of an Ionic Monomer

This compound (C₄H₅NaO₂), the sodium salt of methacrylic acid, is a white, water-soluble crystalline solid.[1] Its structure, featuring a reactive vinyl group and an ionic carboxylate moiety, makes it a uniquely versatile building block in polymer chemistry.[1][2] This duality allows for the creation of polymers with a wide array of functionalities, from high water absorbency to pH-responsiveness, properties that are highly sought after in biomedical and industrial applications.[2][3]

The presence of the sodium carboxylate group imparts a polyelectrolyte character to the resulting polymers, influencing their solution behavior, mechanical properties, and interaction with biological systems.[4] This guide will delve into the synthesis of SMA-based polymers, their characterization, and their application in cutting-edge fields, providing the reader with a comprehensive understanding of this important functional monomer.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5536-61-8 | [1] |

| Molecular Formula | C₄H₅NaO₂ | [1] |

| Molecular Weight | 108.07 g/mol | [3] |

| Appearance | White to off-white powder | [2] |

| Solubility in Water | Highly soluble | [1][2] |

| Melting Point | 300 °C (decomposes) | [3] |

| Glass Transition Temperature (Tg) of Poly(this compound) | 310 °C | [5] |

Polymerization of this compound: From Fundamental to Controlled Architectures

The vinyl group of this compound readily undergoes polymerization via several radical-based mechanisms. The choice of polymerization technique is critical as it dictates the polymer's molecular weight, dispersity, and architecture, which in turn govern its final properties and applications.

Free Radical Polymerization

Conventional free radical polymerization is a widely used and robust method for synthesizing high molecular weight poly(this compound) (PSMA) and its copolymers.[1] This method involves the generation of free radicals from an initiator, which then propagate by adding to the double bond of the SMA monomer.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, dissolve a specific amount of this compound in deionized water. The concentration can be varied depending on the desired molecular weight and viscosity.

-

Inert Atmosphere: Purge the solution with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.[6]

-

Initiator Addition: While maintaining a gentle nitrogen flow, add a solution of a water-soluble initiator, such as potassium persulfate (KPS) or 2,2'-azobis(2-methylpropionamidine) dihydrochloride (V-50).[2][6] The initiator concentration is typically in the range of 0.1 to 1 mol% relative to the monomer.

-

Polymerization: Heat the reaction mixture to a specific temperature (e.g., 60-80 °C) with continuous stirring. The polymerization is often accompanied by an increase in viscosity.[1]

-

Termination and Purification: After a predetermined time (typically a few hours), terminate the reaction by cooling the flask in an ice bath. The resulting polymer can be purified by precipitation in a non-solvent like methanol or ethanol, followed by filtration and drying under vacuum.[1][7]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, ranksep=0.8, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Free Radical Polymerization of this compound", labelloc=t, fontcolor="#202124", width=7.6, height=3.5]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368", penwidth=1.5, fontname="Arial", fontsize=11]; edge [color="#4285F4", penwidth=1.5, fontname="Arial", fontsize=10];

} caption { label = "Workflow of Free Radical Polymerization."; font-size = 10; font-color = "#5F6368"; }

Controlled Radical Polymerization: Precision in Polymer Design

For applications requiring well-defined polymer architectures, such as block copolymers and polymers with specific end-group functionalities, controlled radical polymerization (CRP) techniques are indispensable. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are two of the most powerful CRP methods.

ATRP allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[8] The process relies on the reversible activation and deactivation of dormant polymer chains by a transition metal catalyst, typically a copper complex.[9]

-

Catalyst Complex Preparation: In a Schlenk flask, add the copper(I) halide (e.g., CuBr) and the ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA).[9] The flask is sealed, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon) through several vacuum-backfill cycles.

-

Reaction Mixture: In a separate flask, dissolve the this compound monomer and the initiator (e.g., ethyl 2-bromoisobutyrate) in a suitable deoxygenated solvent (e.g., water or a water/methanol mixture).

-

Initiation: Transfer the monomer/initiator solution to the catalyst-containing flask via a degassed syringe.

-

Polymerization: Place the sealed flask in a thermostated oil bath at the desired reaction temperature (e.g., 60-90 °C) with vigorous stirring.[10]

-

Termination and Purification: To terminate the polymerization, expose the reaction mixture to air, which oxidizes the copper catalyst. The polymer is then typically purified by dialysis against deionized water to remove the catalyst and unreacted monomer, followed by lyophilization.[11]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, ranksep=0.8, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Mechanism of Atom Transfer Radical Polymerization (ATRP)", labelloc=t, fontcolor="#202124", width=7.6, height=4.5]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368", penwidth=1.5, fontname="Arial", fontsize=11]; edge [color="#34A853", penwidth=1.5, fontname="Arial", fontsize=10];

} caption { label = "ATRP Equilibrium and Propagation."; font-size = 10; font-color = "#5F6368"; }

RAFT polymerization is a versatile CRP technique that can be applied to a wide range of monomers under various reaction conditions.[12] It utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization, allowing for excellent control over molecular weight and dispersity.[13]

-

Reaction Setup: In a reaction vessel, combine the this compound monomer, a suitable RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid), a radical initiator (e.g., AIBN), and the solvent (e.g., water or a polar organic solvent).[13]

-

Deoxygenation: Thoroughly deoxygenate the reaction mixture by purging with an inert gas or through several freeze-pump-thaw cycles.[13]

-

Polymerization: Immerse the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-80 °C) to initiate polymerization.[14]

-

Monitoring and Termination: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them by techniques like NMR or GPC. The polymerization is typically stopped by rapid cooling and exposure to air.

-

Purification: The resulting polymer is purified to remove the RAFT agent and any residual monomer, often by precipitation in a non-solvent or by dialysis.

Applications of this compound-Based Polymers

The unique properties of SMA-based polymers have led to their use in a multitude of high-performance applications.

Drug Delivery Systems

The pH-responsive nature of PSMA makes it an excellent candidate for controlled drug delivery applications.[15][16] At low pH (e.g., in the stomach), the carboxylic acid groups are protonated, leading to a collapsed polymer structure that can protect the encapsulated drug.[17] Upon entering the higher pH environment of the intestines, the carboxyl groups ionize, causing the polymer to swell and release the drug in a controlled manner.[4][15]

| pH | Swelling Ratio (q) | Reference(s) |

| 1.2 (Simulated Gastric Fluid) | Low | [17][18] |

| 6.8 (Simulated Intestinal Fluid) | High | [19] |

| 7.4 (Physiological pH) | Very High | [16][18] |

Note: The exact swelling ratio depends on the copolymer composition and crosslink density.

Superabsorbent Polymers

PSMA and its copolymers are key components in the production of superabsorbent polymers (SAPs), which can absorb and retain extremely large amounts of a liquid relative to their own mass.[20] This property is due to the osmotic pressure generated by the high concentration of sodium ions within the crosslinked polymer network.[1] SAPs are widely used in diapers, adult incontinence products, and agricultural applications to improve water retention in soil.[20]

-

Monomer Solution: Prepare an aqueous solution of acrylic acid and this compound. The ratio of the two monomers can be adjusted to control the degree of neutralization.

-

Crosslinker Addition: Add a crosslinking agent, such as N,N'-methylenebisacrylamide (MBA), to the monomer solution.[2] The concentration of the crosslinker is crucial for controlling the swelling capacity and gel strength.

-

Initiation: After purging with nitrogen, add a redox initiator system, such as potassium persulfate and sodium thiosulfate, to initiate polymerization at room temperature.[5]

-

Gelation: The polymerization will proceed, forming a solid gel. This gel can then be dried and ground to the desired particle size.[20]

Dental Materials

In the field of dentistry, methacrylate-based polymers are extensively used in restorative materials, such as composites and adhesives.[21][22] SMA can be incorporated into these formulations to enhance their properties. The ionic nature of SMA can improve the adhesion of the material to the tooth structure. Furthermore, the hydrophilicity imparted by SMA can be beneficial for the interaction of the adhesive with the moist dentin surface.[23]

Characterization of this compound Polymers

A thorough characterization of the synthesized polymers is essential to ensure they meet the desired specifications for their intended application.

Spectroscopic Techniques

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for confirming the polymerization of SMA and for identifying the functional groups present in the polymer. Key characteristic peaks include the C=O stretching of the carboxylate group (~1560 cm⁻¹) and the C-O stretching (~1410 cm⁻¹).[24][25]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure and composition of the polymers.[26][27] For example, the disappearance of the vinyl proton signals in the ¹H NMR spectrum confirms the polymerization.

Molecular Weight Determination

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is the most common technique for determining the molecular weight and molecular weight distribution (or dispersity) of polymers.

Thermal Analysis

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer, which is a critical parameter for understanding its mechanical properties and thermal stability.[28]

-

Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability and decomposition profile of the polymer.

Conclusion and Future Outlook

This compound is a highly versatile functional monomer that enables the synthesis of a wide range of advanced polymeric materials. Its unique combination of a reactive vinyl group and an ionic carboxylate moiety allows for the creation of polymers with tunable properties, making them suitable for a diverse array of applications, from controlled drug delivery and superabsorbent materials to dental adhesives. The ability to precisely control the architecture of SMA-based polymers through techniques like ATRP and RAFT opens up exciting new possibilities for the design of "smart" materials with tailored responses to environmental stimuli. As research in materials science and biomedical engineering continues to advance, the demand for functional polymers based on this compound is expected to grow, driving further innovation in this dynamic field.

References

- Mishra, S., et al. (2024). Evolution of Dental Resin Adhesives—A Comprehensive Review.

-

Qingdao Soco New Material Co., Ltd. (2022, August 30). The Manufacturing Process Of Super Absorbent Polymer. Retrieved from [Link]

- Garner, C. M., Nething, M., & Nguyen, P. (1995). The Synthesis of a Superabsorbent Polymer.

- U.S. Patent No. 4,295,987. (1981).

- Rizwan, M., et al. (2017).

- Waliullah, M., et al. (2021). Atom Transfer Radical Polymerization of Styrene and Acrylates: Effects of Catalyst, Ligand, Solvent, and Initiator. Journal of Scientific Research, 13(3), 999-1010.

- Varshosaz, J., et al. (2004). Characterization of drug release and diffusion mechanism through hydroxyethylmethacrylate/methacrylic acid pH-sensitive hydrogel. Drug delivery, 11(3), 165–171.

- Peppas, N. A., & Peppas, L. B. (1999). Swelling behavior of poly(acrylamide-co-sodium acrylate) hydrogels in aqueous salt solutions: theory versus experiments. Polymer, 40(25), 7125-7132.

- Matyjaszewski, K., et al. (1998). Simple and Effective One-Pot Synthesis of (Meth)

- Clicins, G., et al. (2018). Aqueous Free-Radical Polymerization of Non-Ionized and Fully Ionized Methacrylic Acid. Polymers, 10(12), 1358.

- Ding, Y., et al. (2022).

- Bami, M., et al. (2023). pH stimuli-responsive hydrogels from non-cellulosic biopolymers for drug delivery. Frontiers in Bioengineering and Biotechnology, 11, 1269435.

- Omidian, H., et al. (2021).

- Peppas, N. A., & Klier, J. (1991). pH-responsive hydrogels containing PMMA nanoparticles: an analysis of controlled release of a chemotherapeutic conjugate and transport properties. Journal of controlled release, 16(1-2), 203–214.